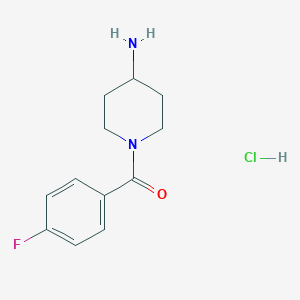

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride

Description

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride is a heterocyclic compound featuring a 4-aminopiperidine moiety linked via a methanone group to a 4-fluorophenyl aromatic ring. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. The compound is classified as a 6-membered heterocycle, with applications in drug discovery as a building block for receptor-targeted molecules .

Propriétés

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJNKVBYOQCNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589424 | |

| Record name | (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139679-50-8 | |

| Record name | (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acylative Coupling

Reagents :

-

4-Fluorobenzoyl chloride

-

4-Aminopiperidine

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

-

4-Aminopiperidine (1.0 equiv) is dissolved in anhydrous DCM under inert atmosphere.

-

TEA (1.2 equiv) is added to scavenge HCl generated during the reaction.

-

4-Fluorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12–18 hours.

-

The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield the free base.

Hydrochloride Salt Formation

Reagents :

-

Hydrochloric acid (HCl, 1.0 M in diethyl ether)

-

Diethyl ether

Procedure :

-

The free base is dissolved in anhydrous diethyl ether.

-

HCl (1.05 equiv) is added dropwise, inducing precipitation.

-

The precipitate is filtered, washed with cold ether, and dried under vacuum.

Yield : 90–95% (hydrochloride salt).

Methodological Variations and Optimization

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency (Table 1):

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | TEA | 18 | 82 |

| THF | DIPEA | 12 | 88 |

| Acetonitrile | NaHCO₃ | 24 | 68 |

Polar aprotic solvents (e.g., THF) enhance nucleophilicity of 4-aminopiperidine, while DIPEA’s steric bulk minimizes side reactions.

Industrial-Scale Synthesis

For large-scale production (>1 kg), continuous flow synthesis is preferred:

-

Conditions :

-

Residence time: 30 minutes

-

Temperature: 50°C

-

Pressure: 3 bar

-

-

Advantages :

Purification and Characterization

Column Chromatography

The free base is purified using silica gel chromatography (ethyl acetate:hexane = 3:7), achieving >98% purity.

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water (4:1), yielding needle-like crystals with melting point 218–220°C.

Analytical Validation

-

¹H NMR (400 MHz, D₂O): δ 7.45–7.38 (m, 2H, Ar-H), 7.12–7.05 (m, 2H, Ar-H), 3.85–3.70 (m, 4H, piperidine-H), 2.95–2.80 (m, 2H, piperidine-H), 2.20–2.05 (m, 2H, piperidine-H).

Comparative Analysis of Synthetic Routes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 82 | 94 |

| Reaction Time (h) | 18 | 0.5 |

| Solvent Consumption | High | Low |

| Scalability | Moderate | High |

Continuous flow methods excel in efficiency and scalability, making them ideal for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

Hydroscopicity

-

Issue : The hydrochloride salt absorbs moisture during storage.

-

Solution : Storage under nitrogen with desiccants (e.g., silica gel).

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride is primarily investigated for its potential therapeutic properties. Notable areas of research include:

- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against the hepatitis C virus (HCV). Its mechanism involves inhibiting viral assembly and release, which is critical for viral propagation.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance its potency against specific cancer types .

Biological Studies

Research has demonstrated that this compound interacts with several biological targets:

- Enzyme Modulation : The compound can bind to specific enzymes, modulating their activity and influencing metabolic pathways. This property is being explored for potential therapeutic interventions in metabolic disorders .

- Signal Transduction Pathways : Investigations into the compound's effects on signal transduction pathways are ongoing, with the aim of understanding its broader implications in cell signaling and disease mechanisms.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

- Reaction of 4-Fluorobenzoyl Chloride with 4-Aminopiperidine : This reaction is carried out in organic solvents like dichloromethane, using bases such as triethylamine to neutralize generated HCl .

Types of Reactions

The compound can undergo various chemical transformations:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to N-oxides | Hydrogen peroxide |

| Reduction | Carbonyl group to alcohol | Sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitution | Alkyl halides |

Case Study 1: Antiviral Activity Against HCV

A study conducted by researchers explored the efficacy of this compound against HCV. The compound exhibited an EC50 value of 2.57 μM, indicating significant antiviral activity. The mechanism was primarily through inhibition of viral assembly .

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| Test Compound | 2.57 | Inhibits HCV assembly |

| Control Compound | 10.00 | Low activity |

Case Study 2: Structure-Activity Relationship (SAR)

In a series of SAR studies, modifications to the piperidine scaffold were shown to enhance binding affinity to target proteins involved in viral replication. Fluorine substitution at the para position significantly improved potency against HCV .

Mécanisme D'action

The mechanism of action of (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Structural Analogues and Substituent Effects

Physicochemical and Pharmacological Comparisons

- Lipophilicity: The trifluoromethyl (CF₃) and nitro (NO₂) substituents increase logP compared to fluorine, impacting membrane permeability and CNS penetration .

- Solubility : Hydrochloride salts universally improve aqueous solubility. The tetrahydrofuran analog () shows enhanced solubility due to oxygen’s polarity .

- Receptor Interactions : LDK1229’s bis(4-fluorophenyl) groups create a hydrophobic pocket for CB1 receptor binding, whereas the target compound’s single fluorine may limit such interactions .

- Synthetic Accessibility : Piperazine-based analogs () are synthesized efficiently (73–91% yields) under mild conditions (e.g., DCM/TEA), while nitro-substituted derivatives require careful handling due to instability .

Key Research Findings

- Electron-Withdrawing Effects: Fluorine and CF₃ substituents stabilize the methanone core, while nitro groups may lead to reactive intermediates .

- Biological Activity: Piperazine derivatives (e.g., LDK1229) show marked receptor affinity, whereas 4-aminopiperidine analogs are explored for CNS targets due to improved blood-brain barrier penetration .

Activité Biologique

(4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride, with the CAS number 139679-50-8, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as an antiviral agent, particularly against hepatitis C virus (HCV) and other viral infections. The mechanism involves inhibition of viral assembly and release, which is critical in the viral life cycle .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine scaffold can significantly influence the compound's potency and selectivity. For instance, the introduction of fluorine at the para position of the phenyl ring enhances binding affinity to target proteins involved in viral replication . A series of derivatives have been synthesized to optimize these interactions, demonstrating varying degrees of antiviral activity.

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| Compound 1 | 2.57 | Inhibits HCV assembly |

| Compound 2 | 2.09 | Synergistic with direct acting antivirals |

| Compound 3 | >50 | Low activity in viral replication assays |

Antiviral Properties

Several studies have highlighted the compound's efficacy against HCV. It acts synergistically with FDA-approved antivirals such as Telaprevir and Daclatasvir, enhancing their effectiveness by targeting different stages of the viral life cycle . The compound has shown promising results in vitro, with low toxicity profiles in cellular assays.

Case Studies

- Study on HCV Inhibition : A high-throughput screening identified this compound as a potent inhibitor of HCV replication. The study reported an EC50 value of 2.03 μM in HCV cell culture systems, indicating strong antiviral activity without significant cytotoxicity .

- Combination Therapy : In a combination therapy study, this compound was used alongside Ribavirin, showing enhanced antiviral effects compared to either drug alone. This suggests potential for use in multi-drug regimens for treating chronic HCV infections .

Toxicological Profile

While specific toxicological data on this compound is limited, preliminary studies indicate it does not exhibit significant acute toxicity or irritant properties at therapeutic doses. Further research is needed to fully elucidate its safety profile in long-term use .

Q & A

Q. What are the established synthetic routes for (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone hydrochloride?

The compound is synthesized via Mannich reactions or nucleophilic substitution. A typical approach involves reacting 4-fluorophenyl ketones with 4-aminopiperidine derivatives under acidic conditions. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride as the amine component yield structurally similar piperidine derivatives (yields 87–98%) . Purification often involves recrystallization from methanol or ethanol to isolate the hydrochloride salt.

Q. How is the compound characterized structurally and chemically?

Characterization employs:

Q. What are the stability and storage recommendations for this compound?

The hydrochloride salt is hygroscopic and should be stored in airtight containers under inert gas (N/Ar) at 2–8°C. Stability studies indicate decomposition above 150°C, with aqueous solutions (pH 4–6) remaining stable for 24 hours at 25°C .

Q. What safety precautions are required during handling?

- PPE: Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound?

Structurally analogous piperidine derivatives (e.g., LDK1229) act as cannabinoid CB1 receptor inverse agonists, suggesting potential CNS activity. Target validation involves:

Q. How are impurities profiled and quantified in this compound?

Impurities (e.g., dehalogenated byproducts or unreacted intermediates) are identified via:

- HPLC-MS using C18 columns and acetonitrile/water gradients .

- Reference standards (e.g., EP impurities) for calibration .

- Limit tests per ICH guidelines (e.g., ≤0.1% for genotoxic impurities) .

Q. What computational methods predict its physicochemical or pharmacokinetic properties?

- Molecular docking (AutoDock Vina) to screen for receptor interactions (e.g., CB1 or σ receptors) .

- QSAR models to estimate logP (predicted ~2.1) and solubility (~0.5 mg/mL in water) .

- MD simulations to assess membrane permeability .

Q. How are in vivo pharmacokinetic studies designed for this compound?

Q. How can conflicting bioactivity data be resolved?

Discrepancies in IC values may arise from impurity interference or assay conditions. Mitigation strategies include:

Q. What strategies improve aqueous solubility for in vitro assays?

- Salt forms: Compare hydrochloride vs. mesylate salts.

- Co-solvents: Use DMSO (≤1%) or cyclodextrin complexes.

- pH adjustment: Solubilize in citrate buffer (pH 3–4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.